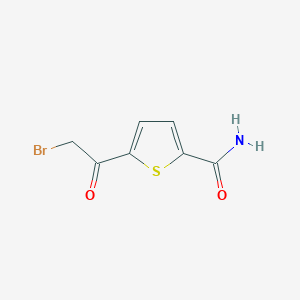

5-(Bromoacetyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Bromoacetyl)thiophene-2-carboxamide, also known as BT2C, is an organic compound with a wide range of applications in scientific research. BT2C is a versatile compound that can be used in a variety of contexts, including in vivo and in vitro studies, as well as in pharmacodynamics, biochemical and physiological experiments. This compound has the potential to be used in a variety of research applications, and its advantages and limitations must be taken into consideration when considering its use.

Aplicaciones Científicas De Investigación

Metabolic Stability and HDAC Inhibition

Research on thiophene-2-carboxamides, such as those related to 5-(Bromoacetyl)thiophene-2-carboxamide, has identified compounds with potent and selective inhibition of class II histone deacetylases (HDACs). These studies aim to develop more metabolically stable compounds to enhance cell-based activity. For example, Scarpelli et al. (2008) conducted studies to understand the metabolic stability of 5-(trifluoroacetyl)thiophene-2-carboxamides in cells, leading to the identification of more stable compounds as class II HDAC inhibitors (Scarpelli et al., 2008).

Synthesis and Anticancer Activity

Thiophene-2-carboxamide derivatives have been explored for their potential anticancer properties. Atta and Abdel‐Latif (2021) synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, demonstrating good inhibitory activity against various cancer cell lines. These findings suggest the versatility of thiophene-2-carboxamides in developing potential anticancer agents (Atta & Abdel‐Latif, 2021).

Electronic and Nonlinear Optical Properties

Gulraiz Ahmad et al. (2021) investigated the electronic and nonlinear optical properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, synthesized via Suzuki cross-coupling reactions. This research highlights the significance of thiophene-2-carboxamides in materials science, particularly in developing materials with potential applications in electronics and photonics (Ahmad et al., 2021).

Synthesis and Reactivity

Aleksandrov et al. (2020) demonstrated the synthesis and reactivity of 2-(Thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, starting from N-(quinolin-5-yl)thiophene-2-carboxamide. Their work provides insights into the reactivity of thiophene-2-carboxamide derivatives, showcasing their potential in synthesizing novel heterocyclic compounds with varied applications (Aleksandrov et al., 2020).

Pharmaceutical Applications

The research also extends to pharmaceutical applications, where thiophene-2-carboxamide derivatives are explored for their potential in treating various diseases. For instance, Kumar Marvadi et al. (2020) synthesized novel thiophene-2-carboxamide derivatives as potent inhibitors of Mycobacterium tuberculosis, contributing to the development of new antitubercular agents (Kumar Marvadi et al., 2020).

Propiedades

IUPAC Name |

5-(2-bromoacetyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c8-3-4(10)5-1-2-6(12-5)7(9)11/h1-2H,3H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIAQIIRSAGLJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)N)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608587 |

Source

|

| Record name | 5-(Bromoacetyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68257-90-9 |

Source

|

| Record name | 5-(Bromoacetyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1288408.png)

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)